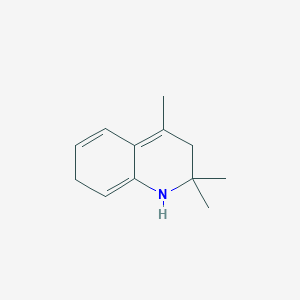

2,2,4-trimethyl-3,7-dihydro-1H-quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2,2,4-trimethyl-3,7-dihydro-1H-quinoline |

InChI |

InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4,6-7,13H,5,8H2,1-3H3 |

InChI Key |

BSOKQMCXEUUFEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CCC=C2NC(C1)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2,4 Trimethyl Dihydroquinolines and Their Derivatives

Catalytic Approaches to Dihydroquinoline Core Formation

The formation of the 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) core structure is predominantly achieved through the acid-catalyzed condensation of aniline (B41778) with acetone (B3395972) or its derivatives like mesityl oxide and diacetone alcohol. google.com Various catalytic systems, both heterogeneous and homogeneous, have been explored to optimize this reaction in terms of yield, selectivity, and sustainability.

Heterogeneous Catalysis in Aniline-Acetone Condensation Reactions

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.

Tungstophosphoric acid (TPA), a type of heteropoly acid, and its metal-exchanged counterparts have shown significant promise as catalysts for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. researchgate.netasianpubs.org These catalysts possess strong Brønsted acidity, which is crucial for promoting the condensation reaction. asianpubs.org

In one study, Zn2+-, Sn2+-, and Cu2+-exchanged TPA supported on γ-Al2O3 were synthesized and evaluated. The Zn0.5TPA/Al2O3 catalyst demonstrated the highest aniline conversion and yield of the desired product, maintaining its activity for up to three consecutive cycles. researchgate.net The enhanced catalytic performance is attributed to the presence of both Brønsted and Lewis acid sites, which are crucial for the various steps of the reaction mechanism. Pyridine-adsorbed FT-IR spectra and NH3-TPD studies have been instrumental in characterizing these acidic sites. researchgate.net

Table 1: Performance of Metal-Modified TPA Catalysts in Aniline-Acetone Condensation

| Catalyst | Aniline Conversion (%) | TMQ Yield (%) | Reusability (Cycles) |

| Zn0.5TPA/Al2O3 | High | High | 3 |

| Sn-TPA/Al2O3 | Moderate | Moderate | Not specified |

| Cu-TPA/Al2O3 | Moderate | Moderate | Not specified |

Note: "TMQ" refers to 2,2,4-trimethyl-1,2-dihydroquinoline. Data is qualitative based on reported findings. researchgate.net

Zeolites, with their well-defined porous structures and tunable acidity, are effective catalysts for various organic transformations, including the synthesis of quinolines. rsc.orgrsc.orgnih.gov Their shape-selective properties can influence product distribution and minimize the formation of unwanted by-products.

The efficacy of zeolite catalysts is closely linked to their acidic properties, particularly the presence of both Brønsted and Lewis acid sites. nih.gov For instance, in the synthesis of quinolines from aniline and alcohols, the total yield was found to be positively correlated with the relative content of Lewis acid sites on the catalyst. rsc.org

Table 2: Efficacy of Zeolite Catalysts in Dihydroquinoline Synthesis

| Zeolite Type | Key Features | Reaction Conditions | Outcome |

| H-Y-MMM | Micro-meso-macroporous | 60–230 °C, 5–20% catalyst | Efficient synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline google.com |

| E4a (modified) | Small pore size | Refluxing toluene | High yield of dihydroquinolines researchgate.net |

| ZnCl2/Ni-USY-acid | High Lewis acidity | Gas-phase | High total yield of quinolines rsc.org |

Sulfonic acid-functionalized macroreticular cation exchange resins represent another class of solid acid catalysts employed in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. These materials offer high acidity and a porous structure that allows for efficient contact between the reactants and the active sites.

Homogeneous Catalysis and Solvent-Free Reaction Conditions

While heterogeneous catalysts offer significant advantages, homogeneous catalysts are also employed, particularly in laboratory-scale syntheses. Traditional methods have utilized catalysts such as hydrochloric acid, iodine, and boron trifluoride etherate. google.comgoogle.com However, these often require harsh reaction conditions and can lead to corrosive environments and the generation of hazardous waste. google.com

To address these environmental concerns, solvent-free reaction conditions have been explored. Zinc triflate has been shown to be an effective catalyst for the synthesis of 2,2,4-trisubstituted-1,2-dihydroquinolines under solvent-free conditions. google.com Similarly, ceric ammonium (B1175870) nitrate (B79036) has been utilized as an efficient catalyst for the one-pot synthesis of these compounds. google.com The combination of hydrogen fluoride (B91410) and boron trifluoride has also been patented as a catalyst system that significantly enhances the yield of the monomeric 2,2,4-trimethyl-1,2-dihydroquinoline. google.com

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot synthesis strategies, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. Several one-pot methods for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines have been developed.

Classical and Modified Cyclization Reactions in Dihydroquinoline Synthesis

The foundation of dihydroquinoline synthesis lies in several named reactions that have been adapted and modified over the years. These methods typically involve the acid-catalyzed condensation of anilines with carbonyl compounds. wikipedia.orgpharmaguideline.com

Skraup Cyclization and its Derivatives

The Skraup synthesis is a cornerstone for producing quinolines and their dihydro derivatives. wikipedia.org The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com For the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, a modified Skraup-type reaction is employed, typically using aniline and acetone (or its self-condensation product, mesityl oxide) in the presence of an acid catalyst. google.com

Traditionally, this reaction required harsh conditions, such as high temperatures (around 145°C) under pressure for extended periods (2-3 days) with iodine as a catalyst. To mitigate these demanding conditions, modern modifications have been introduced. The use of microwave irradiation has been shown to shorten reaction times from days to just one hour, although with only a slight improvement in yields. A more significant advancement has been the application of lanthanide catalysts, such as scandium trifluoromethane (B1200692) sulfonate (scandium triflate), which allows the reaction to proceed smoothly at room temperature with significantly higher yields (59–98%).

The choice of catalyst is crucial for optimizing the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. While hydrochloric acid and iodine are traditional catalysts, they often lead to the formation of polymeric byproducts and lower yields of the desired monomeric dihydroquinoline. google.com Other acid catalysts like p-toluenesulfonic acid and benzenesulfonic acid have also been utilized. google.com A notable improvement in monomer yield has been achieved using a catalyst system composed of hydrogen fluoride and boron trifluoride. google.com Heterogeneous catalysts, such as micro-meso-macroporous zeolite H-Y-MMM, have also been explored to facilitate easier catalyst separation and recycling.

Combes, Knorr, Doebner, and Friedlander Modifications

Several other classical methods for quinoline (B57606) synthesis can be adapted for dihydroquinoline derivatives.

The Combes synthesis involves the acid-catalyzed cyclization of an enamine intermediate formed from the condensation of a primary arylamine with a β-diketone. iipseries.orgnih.gov This method is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.org

The Knorr synthesis , in its original form, produces 2-hydroxyquinolines from β-ketoanilides in the presence of sulfuric acid. While not a direct route to 2,2,4-trimethyl-dihydroquinoline, its principles of intramolecular cyclization are relevant to the broader field of quinoline synthesis.

The Doebner–von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines under acidic conditions. nih.govwikipedia.org This reaction is highly relevant to the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, where the in-situ formation of mesityl oxide (an α,β-unsaturated ketone) from acetone is a key step. wikipedia.org The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org

The Friedländer synthesis offers a route to quinoline derivatives through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. organic-chemistry.org Two primary mechanistic pathways are proposed: one involving an initial aldol (B89426) addition followed by cyclization and dehydration, and another beginning with the formation of a Schiff base intermediate. wikipedia.org

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving product yields.

Analysis of Schiff Base Intermediates and Subsequent Cyclization

The formation of a Schiff base is a common intermediate in many dihydroquinoline syntheses. wikipedia.orgmdpi.comnih.gov In the Combes synthesis, for example, the condensation of an aniline with a β-diketone first yields a Schiff base, which then undergoes an acid-catalyzed ring closure. wikipedia.org Similarly, one of the proposed mechanisms for the Friedländer synthesis proceeds through an initial Schiff base formation, followed by an Aldol-type reaction and subsequent cyclization. wikipedia.org

In the context of the Doebner-von Miller reaction for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline, the mechanism is a subject of debate. One proposed pathway involves a fragmentation-recombination mechanism. nih.govillinois.edu This suggests that the initial conjugate addition of aniline to the α,β-unsaturated ketone is followed by a fragmentation into an imine and the saturated ketone. These fragments then recombine to form the dihydroquinoline product. nih.govillinois.edu An alternative mechanism proposes the cyclization of α,β-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. osti.gov

Reaction Kinetics and Optimization Studies

The optimization of reaction conditions is critical for maximizing the yield of 2,2,4-trimethyl-1,2-dihydroquinoline while minimizing the formation of byproducts. Kinetic studies help in understanding the rate-determining steps and the influence of various parameters.

In the Combes synthesis, the electrophilic aromatic annulation is the rate-determining step. wikipedia.org Steric effects of the substituents on both the aniline and the diketone play a more significant role in this step than in the initial nucleophilic addition. wikipedia.org

For the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline via the Skraup-type reaction of aniline and acetone, several parameters have been studied to optimize the conversion. A study utilizing a solid acid catalyst investigated the effects of agitation speed, molar ratio of reactants, catalyst loading, and temperature. hristov.com The use of lanthanide catalysts, such as scandium triflate, has been shown to dramatically improve yields and reduce reaction times at room temperature, offering a significant optimization over traditional high-temperature methods. The development of a kinetic resolution process using n-BuLi and the chiral ligand sparteine (B1682161) has also been reported for the synthesis of enantioenriched 2-aryldihydroquinolines. nih.gov

Table 1: Comparison of Catalysts in the Synthesis of 2,2,4-Substituted 1,2-Dihydroquinolines from Aniline and Acetone

| Catalyst | Temperature | Time | Yield (%) | Reference |

| Iodine | 145°C (under pressure) | 2-3 days | Low | |

| Iodine (Microwave) | 140°C | 1 hour | 45-55 | |

| Scandium triflate | Room Temperature | 2 hours | 65 | |

| Indium triflate | Room Temperature | 2 hours | 63 | |

| Ytterbium triflate | Room Temperature | 2 hours | 60 | |

| Hydrogen fluoride and Boron trifluoride | 80-150°C | Not specified | Markedly enhanced | google.com |

| Zeolite H-Y-MMM | 60-230°C | 6-23 hours | Not specified |

This table is interactive. Click on the headers to sort the data.

Synthetic Routes to Functionalized and Substituted Dihydroquinoline Analogs

The core dihydroquinoline structure can be functionalized to produce a wide array of analogs with diverse properties. Various synthetic strategies have been developed to introduce substituents at different positions of the dihydroquinoline ring.

One approach involves the use of substituted anilines in the initial cyclization reaction. For instance, the modified Skraup reaction using scandium triflate as a catalyst has been successfully applied to a variety of substituted anilines, yielding the corresponding functionalized 2,2,4-trimethyl-1,2-dihydroquinolines in good to excellent yields. This method has also been extended to include aminoheterocycles, leading to the synthesis of interesting fused bicyclic systems.

Another strategy is the direct functionalization of the dihydroquinoline ring. For example, a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes provides access to a range of 1,2-dihydroquinolines. nih.gov This method tolerates methyl substitutions at the 5-, 6-, and 7-positions of the aryl ring, affording the products in high yield. nih.gov

Furthermore, a metal-free tandem cyclization strategy has been developed to synthesize functionalized quinolines from 2-styrylanilines and 2-methylquinolines, which can be precursors to dihydroquinoline analogs. nih.gov This approach allows for the introduction of various electron-donating and electron-withdrawing substituents on the aromatic rings. nih.gov The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids, which are structural analogs of other bioactive compounds, has also been reported, showcasing the potential for further functionalization of the core structure. researchgate.net

Preclinical and in Vitro Pharmacological Potential of 2,2,4 Trimethyl Dihydroquinoline Analogs

Antioxidant Activity Assessment and Mechanistic Elucidation

The antioxidant properties of 2,2,4-trimethyl-dihydroquinoline analogs are a cornerstone of their pharmacological profile. Their ability to counteract oxidative stress is attributed to a multi-faceted mechanism of action that includes direct neutralization of free radicals and modulation of endogenous defense systems.

Derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ) have been specifically designed to enhance their antioxidant activity. Research has shown that these compounds possess the ability to scavenge a variety of reactive oxygen species (ROS), including peroxyl (ROO•), hydroxyl (HO•), and superoxide (B77818) (O2•−) radicals. Furthermore, their capacity to react with and neutralize ozone (O3), another potent oxidizing agent, has been noted. The fundamental mechanism of their antioxidant action is believed to involve the secondary nitrogen atom within the hydroquinoline ring, which can form a stable radical, thereby interrupting free radical chain reactions. It has also been suggested that quinoline (B57606) structures can intercalate with DNA and directly react with free radicals, offering protection against oxidative DNA damage. mdpi.com

Beyond direct scavenging, 2,2,4-trimethyl-dihydroquinoline analogs can bolster the body's intrinsic antioxidant defenses. For instance, the analog 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) has been observed to promote the activation of key antioxidant enzymes. nih.gov Studies have demonstrated its ability to enhance the activity of superoxide dismutase (SOD), catalase, glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), and glutathione transferase (GST). nih.gov Similarly, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) has been shown to facilitate the normalization of the function of the antioxidant system. nih.gov This modulation of enzymatic activity represents a significant indirect mechanism by which these compounds mitigate oxidative stress.

The table below summarizes the observed effects of a 2,2,4-trimethyl-dihydroquinoline analog on the activity of major antioxidant enzymes in an animal model of CCl4-induced liver injury.

| Enzyme | Effect of 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) Treatment |

|---|---|

| Superoxide Dismutase (SOD) | Activation |

| Catalase | Activation |

| Glutathione Peroxidase (GPx) | Activation |

| Glutathione Reductase (GR) | Activation |

| Glutathione Transferase (GST) | Activation |

The regulatory effects of 2,2,4-trimethyl-dihydroquinoline analogs extend to the level of gene expression, primarily through the modulation of redox-sensitive transcription factors. The nuclear factor erythroid 2-related factor 2 (Nrf2) and the forkhead box protein O1 (FoxO1) are critical regulators of cellular antioxidant responses. nih.gov The analog BHDQ has been found to activate the transcription of genes encoding for SOD (Sod1) and GPx (Gpx1) by influencing the Nrf2 and FoxO1 pathways. nih.gov This indicates that these compounds can initiate a coordinated and potent antioxidant response at the genetic level, leading to a sustained defense against oxidative insults.

A crucial aspect of the antioxidant potential of 2,2,4-trimethyl-dihydroquinoline analogs is their ability to protect vital macromolecules from oxidative damage. The derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to effectively reduce the levels of 8-isoprostane, a marker of lipid peroxidation, as well as other products of lipid and protein oxidation. mdpi.com Another analog, Na-(2,2-dimethyl-1,2-dihydroquinoline-4-yl)-methane sulphonic acid (CH 402), has demonstrated a dose-dependent inhibition of ascorbic acid-induced lipid peroxidation in brain subcellular fractions. colab.ws This protective effect is vital for maintaining the integrity and function of cellular membranes and proteins, which are often compromised under conditions of oxidative stress.

Antimicrobial Research and Spectrum of Activity

In addition to their antioxidant properties, various derivatives of the quinoline scaffold have been investigated for their antimicrobial potential. These studies have revealed a spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as a basis for the development of new antimicrobial agents.

Research into the antibacterial properties of quinoline derivatives has shown promising results. While specific data for 2,2,4-trimethyl-3,7-dihydro-1H-quinoline is limited, studies on analogous structures provide insight into their potential efficacy. Generally, quinoline-based compounds have demonstrated activity against a range of pathogenic bacteria.

The following table presents a summary of the minimum inhibitory concentration (MIC) values for various quinoline derivatives against selected Gram-positive and Gram-negative bacteria. It is important to note that these values are for a range of quinoline analogs and not specifically for this compound.

| Bacterial Species | Gram Stain | Quinoline Analog | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Positive | 2-sulfoether-4-quinolone scaffold | 0.8 (µM) | nih.gov |

| Staphylococcus aureus | Positive | 7-Methoxyquinoline derivative (3l) | >125 | mdpi.com |

| Enterococcus faecalis | Positive | 2,4-disubstituted quinazoline | 1 - 64 | nih.gov |

| Escherichia coli | Negative | 7-Methoxyquinoline derivative (3l) | 7.812 | mdpi.com |

| Escherichia coli | Negative | Furochromone derivative (20a,b) | 1 - 5 (µmol/mL) | mdpi.com |

| Pseudomonas aeruginosa | Negative | Dihydroquinazolinone analog (4d, 4e) | 250 | researchgate.net |

Antifungal Properties and Inhibitory Potentials

The investigation into the antifungal properties of quinoline derivatives has revealed that structural modifications to the quinoline core can lead to significant antifungal activity. While specific studies on this compound are limited, research on analogous structures, such as tetrahydroquinolines and 8-hydroxyquinolines, provides insights into their potential as antifungal agents.

For instance, synthetic tetrahydroquinoline derivatives have been evaluated for their ability to inhibit the spore germination of various phytopathogenic fungi. In these studies, certain substitutions on the quinoline ring were found to enhance antifungal efficacy. One study highlighted that tetrahydroquinolines featuring a methoxy (B1213986) group demonstrated notable activity against Cladosporium cladosporoides. researchgate.net

Furthermore, investigations into 8-hydroxyquinoline (B1678124) derivatives have shown that different substitution patterns can result in varied mechanisms of antifungal action, including damage to the fungal cell wall and disruption of the cytoplasmic membrane's integrity. nih.govresearchgate.net For example, the well-known 8-hydroxyquinoline derivative, clioquinol (B1669181), has been shown to damage the cell wall and prevent the formation of pseudohyphae in Candida albicans. nih.govresearchgate.net Other derivatives, specifically 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, were found to compromise the functional integrity of the cytoplasmic membrane. nih.govresearchgate.net

A study on a series of 2-substituted-4-amino-quinolines identified several compounds with potent and broad-spectrum antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL against various invasive fungi. nih.gov Another study on quinoline derivatives demonstrated selective action, with some compounds being more effective against Candida species and others showing more potent activity against dermatophytes. nih.gov

While these findings underscore the potential of the broader quinoline class as a source of new antifungal agents, they also highlight the necessity for further research to determine the specific antifungal profile of 2,2,4-trimethyl-dihydroquinoline analogs.

Table 1: Antifungal Activity of Selected Quinoline Analogs

| Compound Class | Fungal Strain | Activity/MIC | Source |

|---|---|---|---|

| Tetrahydroquinolines (with methoxy group) | Cladosporium cladosporoides | MIC of 13.75 μg/mL | researchgate.net |

| 8-Hydroxyquinolines (Clioquinol) | Candida albicans | Cell wall damage, inhibition of pseudohyphae | nih.govresearchgate.net |

| 8-Hydroxy-5-quinolinesulfonic acids | Candida spp. and dermatophytes | Compromised cytoplasmic membrane integrity | nih.govresearchgate.net |

| 2-Substituted-4-amino-quinolines | Invasive fungi | MICs of 4-32 μg/mL | nih.gov |

| Quinoline derivatives | Candida spp. | Geometric Means MIC of 47.19-50 μg/mL | nih.gov |

| Quinoline derivatives | Dermatophytes | Geometric Means MIC of 19.14 μg/mL | nih.gov |

Investigated Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Metabolic Inhibition)

The mechanisms through which quinoline-based compounds exert their antimicrobial effects are diverse and dependent on their specific chemical structures. Research into various quinoline analogs suggests that their modes of action can range from disruption of the cell envelope to interference with essential metabolic processes.

Cell Membrane Disruption: A primary mechanism of action for several antifungal agents is the disruption of the fungal cell membrane. nih.gov This can occur through direct interaction with membrane components, leading to increased permeability and leakage of cellular contents. mdpi.com Studies on 8-hydroxyquinoline derivatives have provided evidence for this mechanism. For example, 8-hydroxy-5-quinolinesulfonic acid derivatives have been shown to compromise the functional integrity of the cytoplasmic membranes in fungi. nih.govresearchgate.net This suggests that these compounds may interfere with the lipid bilayer, leading to a loss of cellular homeostasis and eventual cell death. Another study on a potent fluorescent derivative of 8-hydroxyquinoline pointed towards cell wall damage as a possible mechanism of action. mdpi.com

Metabolic Inhibition: While direct evidence for metabolic inhibition by 2,2,4-trimethyl-dihydroquinoline analogs is not extensively documented in the context of antifungal activity, the general class of quinolines has been shown to interfere with various enzymatic pathways. For instance, in other biological systems, quinoline derivatives have been noted for their ability to inhibit key enzymes. This raises the possibility that antifungal quinolines could act by inhibiting fungal enzymes essential for processes such as ergosterol (B1671047) biosynthesis, a common target for antifungal drugs, or other vital metabolic pathways. youtube.com However, a study on one particular 2-substituted-4-amino-quinoline derivative indicated that its antifungal potency was not due to the disruption of the fungal membrane, suggesting an alternative, possibly metabolic, mechanism of action. nih.gov

Further research is required to elucidate the precise mechanisms of antimicrobial action for 2,2,4-trimethyl-dihydroquinoline and its close analogs.

Anti-Inflammatory Effects and Molecular Pathways

Reduction of Pro-inflammatory Cytokines and NF-κB mRNA Expression

Studies have demonstrated that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a hydroxylated analog, possesses anti-inflammatory properties by modulating key inflammatory signaling pathways. This compound has been shown to reduce the messenger RNA (mRNA) levels of pro-inflammatory cytokines. This effect is linked to its ability to decrease the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor that governs the expression of numerous genes involved in the inflammatory response. nih.gov

In a preclinical model of acetaminophen-induced liver injury in rats, the administration of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline led to a reduction in the synthesis of pro-inflammatory cytokine and NF-κB factor mRNA. nih.gov Similarly, in a rat model of Parkinson's disease, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) administration resulted in a decrease in the mRNA content of proinflammatory cytokines, which was associated with a drop in the expression of the p65 subunit of NF-κB. frontiersin.org

Modulation of Apoptotic Caspase Activity

The anti-inflammatory effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline are also associated with its ability to modulate apoptosis, or programmed cell death, through the regulation of caspase activity. In the context of acetaminophen-induced liver damage, this dihydroquinoline derivative was found to decrease the activity of caspase-8 and caspase-9. nih.gov These caspases are initiators of the extrinsic (ligand-induced) and intrinsic (mitochondrial) pathways of apoptosis, respectively. By inhibiting these upstream caspases, the compound subsequently inhibited the effector caspase-3, a key executioner of apoptosis. nih.gov

Table 2: Effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on Caspase Activity in Acetaminophen-Induced Liver Injury

| Caspase | Role | Effect of Compound | Source |

|---|---|---|---|

| Caspase-8 | Initiator of extrinsic apoptotic pathway | Reduction in activity | nih.gov |

| Caspase-9 | Initiator of intrinsic apoptotic pathway | Reduction in activity | nih.gov |

| Caspase-3 | Effector caspase in apoptosis | Inhibition | nih.gov |

Studies in Preclinical Models of Inflammation

The anti-inflammatory potential of 2,2,4-trimethyl-dihydroquinoline analogs has been investigated in various preclinical models of inflammation. In a study of acetaminophen-induced hepatotoxicity in rats, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated protective effects by reducing oxidative stress, which in turn alleviated inflammation and apoptosis. nih.gov This led to improvements in liver marker indices and ameliorated histopathological changes. nih.gov

In a different preclinical model, specifically a rat model of rotenone-induced Parkinson's disease, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) was shown to alleviate neuroinflammation. The administration of HTHQ led to a reduction in the severity of inflammatory processes, as evidenced by decreased myeloperoxidase activity and serum IgG levels. frontiersin.org These anti-inflammatory effects were attributed to the compound's antioxidant properties, which mitigated oxidative stress-induced damage. frontiersin.org

Anticancer Research and Cytotoxic Mechanisms

Research into dihydroquinoline derivatives has revealed their potential as anticancer agents. In vitro studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. For example, one dihydroquinoline derivative was tested against mouse melanoma (B16F10) and metastatic breast adenocarcinoma (MDA-MB-231) cell lines, showing its potential as an anticancer agent. nih.gov

The cytotoxic mechanisms of these compounds are under investigation. In silico studies, including molecular docking, have suggested that some dihydroquinoline derivatives may act as anticancer agents by binding with high affinity to human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell biology. nih.gov

Furthermore, 2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole derivatives have been synthesized and evaluated as potential inhibitors of phosphodiesterase 4B (PDE4B). Three of these PDE4 inhibitors exhibited promising cytotoxic properties against A549 human lung cancer cells in vitro, with IC50 values in the range of 8-9 μM. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,4-trimethyl-dihydroquinoline |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) |

| Clioquinol |

| 8-hydroxy-5-quinolinesulfonic acid |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid |

| 2-substituted-4-amino-quinolines |

| 2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole |

Antiproliferative Activity in Various Cancer Cell Lines (e.g., Glioma Cells)

Analogs of 2,2,4-trimethyl-dihydroquinoline are part of the broader quinoline chemical class, which has been extensively investigated for its antiproliferative properties across a diverse range of cancer cell lines. Research has demonstrated that the quinoline scaffold is a versatile backbone for the development of potent cytotoxic agents.

In the context of glioma, an aggressive form of brain cancer, various quinoline derivatives have shown significant activity. For instance, studies on marine-derived fungal compounds revealed novel molecules with potent antiglioma effects. Peniresorcinosides A and B, isolated from Penicillium sp. ZZ1750, exhibited strong antiproliferative activity against U87MG and U251 glioma cells, with IC50 values in the low micromolar range. nih.gov Similarly, penipyridinone B, from another marine fungus, was potent against U87MG and U251 cells. researchgate.net While not direct 2,2,4-trimethyl-dihydroquinoline analogs, these findings underscore the potential of related heterocyclic structures in targeting glioma.

Beyond glioma, the antiproliferative effects of quinoline analogs have been documented in numerous other cancer types. nih.gov Derivatives have been synthesized and tested against human cancer cell lines including leukemia (HL-60), colon cancer (HCT-116, HT29, WiDr), breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549), often showing efficacy in the nanomolar to low micromolar range. nih.govresearchgate.net For example, certain 7-tert-butyl-substituted quinoline compounds demonstrated potent activity against MCF-7, HL-60, HCT-116, and HeLa cells with IC50 values between 0.02 and 0.04 µM. nih.gov

The table below summarizes the antiproliferative activity of various quinoline-based compounds against several cancer cell lines, illustrating the broad-spectrum potential of this chemical class.

Table 1: Antiproliferative Activity of Selected Quinoline Analogs in Various Cancer Cell Lines

| Compound Class/Name | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

|---|---|---|---|

| Peniresorcinoside A | U87MG | Human Glioma | 4.0 nih.gov |

| U251 | Human Glioma | 14.1 nih.gov | |

| Peniresorcinoside B | U87MG | Human Glioma | 5.6 nih.gov |

| U251 | Human Glioma | 9.8 nih.gov | |

| Penipyridinone B | U87MG | Human Glioma | 2.45 researchgate.net |

| U251 | Human Glioma | 11.40 researchgate.net | |

| 7-tert-butyl-substituted quinoline | MCF-7 | Breast Cancer | 0.02 - 0.04 nih.gov |

| HL-60 | Leukemia | 0.02 - 0.04 nih.gov | |

| HCT-116 | Colon Cancer | 0.02 - 0.04 nih.gov | |

| HeLa | Cervical Cancer | 0.02 - 0.04 nih.gov | |

| Carbohydrate-based sulfonamide | WiDr | Colon Cancer | 5.4 researchgate.net |

Induction of Programmed Cell Death Pathways (e.g., Necroptosis, Autophagy)

The anticancer activity of quinoline derivatives is often linked to their ability to induce programmed cell death in malignant cells. While apoptosis is the most commonly studied pathway, evidence suggests that these compounds can trigger other forms of cell death, such as necroptosis and autophagy, particularly in apoptosis-resistant cells.

Necroptosis is a form of programmed necrosis that can be initiated when apoptosis is inhibited. nih.gov Studies have shown that certain phytochemicals can induce necroptosis in cancer cells, a process often accompanied by enhanced autophagy. nih.gov This interplay is crucial, as autophagy can contribute to the upregulation and surface exposure of damage-associated molecular patterns (DAMPs), which enhances the immunogenicity of the dying tumor cells. nih.gov Although direct studies on 2,2,4-trimethyl-dihydroquinoline analogs inducing necroptosis are limited, the capacity of other complex molecules to trigger this pathway in tumor cells highlights a potential mechanism of action for novel quinoline compounds.

More directly, quinoline-based compounds have been shown to elicit a DNA damage response in cancer cells, which can lead to the activation of apoptotic pathways. For example, certain quinoline analogs were found to provoke a DNA damage response through the activation of p53, a key tumor suppressor protein that regulates cell cycle arrest and apoptosis. biorxiv.org This suggests that the antiproliferative effects of these compounds are mediated, at least in part, by their ability to trigger intrinsic cell death signaling cascades following genetic damage.

Inhibition of Protein Kinases (e.g., JAK3, NPM1-ALK, cRAF)

A significant mechanism contributing to the anticancer potential of quinoline derivatives is their ability to inhibit protein kinases. These enzymes are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

Specific 2,2,4-trimethyl-1,2-dihydroquinoline derivatives have been synthesized and identified as potent inhibitors of several oncogenic kinases. In one study, hybrid molecules incorporating the dihydroquinoline structure demonstrated significant inhibitory activity against Janus kinase 3 (JAK3), Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK), and Raf proto-oncogene serine/threonine-protein kinase (cRAF).

Particularly noteworthy was a compound containing both hybrid and chimeric ligands, which showed high inhibitory activity against JAK3 (99% inhibition, IC50 of 0.46 µM) and cRAF (92% inhibition, IC50 of 5.34 µM). Other derivatives displayed excellent potency against NPM1-ALK, with IC50 values as low as 0.25 µM. The activity of these compounds was comparable to that of Sorafenib, an established multi-kinase inhibitor used in cancer therapy. This targeted inhibition of key oncogenic kinases disrupts the downstream signaling cascades that cancer cells rely on for their growth and survival. researchgate.net

Table 2: Inhibition of Protein Kinases by 2,2,4-Trimethyl-1,2-dihydroquinoline Analogs

| Compound ID | Target Kinase | IC50 (µM) |

|---|---|---|

| 2a | JAK3 | 0.36 |

| NPM1-ALK | 0.54 | |

| 2b | JAK3 | 0.38 |

| NPM1-ALK | 0.25 | |

| 2c | JAK3 | 0.41 |

| cRAF[Y340D][Y341D] | 0.78 | |

| 2q | JAK3 | 0.46 |

| cRAF[Y340D][Y341D] | 5.34 | |

| Sorafenib (Reference) | JAK3 | 0.78 |

| NPM1-ALK | 0.43 |

DNA Intercalation Potential

DNA intercalation is a well-established mechanism of action for many anticancer drugs. researchgate.net Intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction distorts the DNA structure, which can interfere with critical cellular processes like replication and transcription, ultimately leading to cell cycle arrest and death. researchgate.netnih.gov

The quinoline ring system, being planar and aromatic, is a common feature in many known DNA intercalating agents. researchgate.net Recent research has confirmed that quinoline-based analogs can function as DNA intercalators to exert their biological effects. Studies have shown that certain quinoline derivatives intercalate into the minor groove of enzyme-bound DNA. biorxiv.org This binding can induce significant conformational changes in the DNA-enzyme complex, inhibiting the enzyme's function. biorxiv.orgnih.gov This mechanism has been identified as a way to inhibit DNA methyltransferases, enzymes that are crucial for epigenetic regulation and are often dysregulated in cancer. biorxiv.orgnih.gov By intercalating into DNA, these quinoline compounds can disrupt the action of various DNA-acting enzymes, leading to a cytotoxic effect. nih.gov

Neurobiological Investigations and Neuroprotective Properties

Studies on Brain Iron Content and Mitochondrial Function

Neurodegenerative diseases such as Parkinson's and Huntington's are often associated with mitochondrial dysfunction and abnormal iron accumulation in the brain. nih.gov Iron is essential for mitochondrial function, particularly for the iron-sulfur clusters of the electron transport chain, but excess iron can catalyze the formation of highly reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and neuronal damage. nih.gov

Studies on analogs such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have highlighted their potent antioxidant and neuroprotective properties. nih.gov In animal models of Parkinson's disease, HTHQ administration led to a significant decrease in oxidative stress markers, including 8-isoprostane and products of lipid and protein oxidation. nih.govresearchgate.net This reduction in oxidative damage is intrinsically linked to the protection of mitochondria, as these organelles are both a major source of ROS and highly vulnerable to oxidative attack. nih.gov By mitigating oxidative stress, these compounds help preserve mitochondrial integrity and function, which is crucial for neuronal survival. researchgate.net Although direct studies measuring the effect of these specific quinoline analogs on brain iron content are not detailed, their ability to combat oxidative stress addresses a key pathological consequence of iron dysregulation. nih.gov

Modulation of Monoamine Oxidase Activity

Monoamine oxidases (MAO), particularly MAO-B, play a critical role in the metabolism of neurotransmitters like dopamine (B1211576). mdpi.com Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease, as it increases dopamine levels in the brain and reduces the production of ROS that occurs during dopamine catabolism. mdpi.comnih.gov

In preclinical studies of Parkinson's disease, the neuroprotective effects of the dihydroquinoline analog HTHQ were compared with rasagiline (B1678815), a well-known selective MAO-B inhibitor. mdpi.com The mechanism of rasagiline involves reducing ROS production by inhibiting MAO-B-catalyzed oxidation. mdpi.com The fact that HTHQ demonstrated even greater effectiveness than rasagiline in reducing many markers of oxidative stress and neuroinflammation suggests that it may possess a potent antioxidant capacity and could potentially interact with the MAO system or related pathways. nih.govresearchgate.net While direct enzymatic assays on HTHQ's MAO inhibitory activity are needed for confirmation, the comparative success in these neuroprotection models points toward a promising area of investigation for its mechanism of action. mdpi.com

Other Biological Activities under Investigation

A significant area of investigation for dihydroquinoline analogs is their potential as antidiabetic agents, specifically through the inhibition of alpha-glucosidase. nih.govresearchgate.netresearchgate.net Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing postprandial hyperglycemia. nih.govnih.gov The inhibition of this enzyme delays the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov While currently approved alpha-glucosidase inhibitors can have gastrointestinal side effects, research into new, more tolerable compounds is ongoing. nih.gov

Studies on various quinoline derivatives have demonstrated promising alpha-glucosidase inhibitory activity. For example, a series of polyhydroquinoline derivatives were synthesized and showed excellent to good inhibitory activity, with some compounds having IC50 values significantly lower than the standard drug, acarbose. nih.govresearchgate.netresearchgate.net Molecular docking studies suggest that slight variations in the orientation of these compounds within the enzyme's active site can significantly affect their binding capability. nih.govresearchgate.netresearchgate.net

Another study on 4-hydroxyquinolinone-hydrazones also revealed potent alpha-glucosidase inhibition, with IC50 values superior to acarbose. nih.gov The structure-activity relationship (SAR) analyses from these studies indicate that the presence and position of hydroxyl groups on the quinoline ring can be critical for inhibitory activity. nih.gov

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Type | Example Compound/Series | IC50 Value (µM) | Standard Drug (Acarbose) IC50 (µM) | Reference |

|---|---|---|---|---|

| Polyhydroquinoline Derivatives | Compounds 1-17 | 1.23 ± 0.03 to 73.85 ± 0.61 | Not specified in abstract | nih.govresearchgate.netresearchgate.net |

| 4-Hydroxyquinolinone-hydrazones | Compounds 6a-o | 93.5 ± 0.6 to 575.6 ± 0.4 | 752.0 ± 2.0 | nih.gov |

Certain 2,2,4-trimethyl-dihydroquinoline analogs have demonstrated significant hepatoprotective properties. One notable example is 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), which has been evaluated for its protective effects against acetaminophen-induced liver injury in rats. nih.gov

The mechanism of hepatoprotection by DHQ involves the modulation of oxidative stress and inflammatory pathways. nih.gov In models of acetaminophen-induced hepatotoxicity, DHQ administration was found to reduce oxidative stress through its antioxidant activity. nih.gov This leads to a decrease in the levels of pro-inflammatory cytokines and NF-κB mRNA. nih.gov

Cellular mechanisms underlying DHQ's hepatoprotective effects include:

Regulation of Redox Homeostasis: DHQ helps to normalize the function of the antioxidant system. nih.gov

Inhibition of Apoptosis: The compound has been shown to inhibit apoptosis in liver cells. nih.gov

NLRP3 Inflammasome Activity Inhibition: DHQ can suppress the activity of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov

These actions collectively lead to an amelioration of liver damage, as evidenced by improved liver marker indices and reduced histopathological alterations. nih.gov

Analogs of 2,2,4-trimethyl-dihydroquinoline have been investigated as selective glucocorticoid receptor modulators (SEGRMs). acs.orgacs.org SEGRMs are designed to retain the anti-inflammatory and immunosuppressive properties of classical glucocorticoids while minimizing their adverse side effects. wikipedia.org These compounds achieve this by selectively modulating the downstream signaling of the glucocorticoid receptor (GR). wikipedia.orgnih.gov

Research has focused on the synthesis and characterization of tetracyclic quinoline derivatives. For instance, a series of 5-allyl-2,5-dihydro-2,2,4-trimethyl-1H- acs.orgbenzopyrano[3,4-f]quinolines with substitutions at the C-10 position have been shown to have high affinity for the human glucocorticoid receptor (hGR) with limited cross-reactivity with other steroid receptors. acs.org Optimal analogs in this series demonstrated potent E-selectin repression with reduced levels of GRE activation efficacy compared to prednisolone. acs.org

Further studies on C-5 alkyl substitution of 2,5-dihydro-10-methoxy-2,2,4-trimethyl-1H- acs.orgbenzopyrano[3,4-f]quinolines have shown that appropriate substitution at this position can maintain the transcriptional repression of proinflammatory transcription factors while diminishing the transcriptional activation activity of the ligand/GR complex. acs.org

Table 2: In Vivo Anti-inflammatory Effects of C-10 Substituted Analogs

| Compound | ED50 (mg/kg) in Carrageenan-Induced Paw Edema (Rats) |

|---|---|

| 9-OH, 10-OMe analogue (50) | 16 |

| 9-OH, 10-Cl analogue (58) | 15 |

| 10-OCF2H analogue (35) | 21 |

| Prednisolone | 4 |

Data from reference acs.org

The quinoline scaffold is a well-established pharmacophore in the development of antimalarial drugs. nih.govresearchgate.net Various chemical modifications of the quinoline nucleus have been explored to generate potent analogs against both sensitive and resistant strains of Plasmodium species. nih.govnih.gov

Structure-activity relationship (SAR) studies on different series of quinoline derivatives have provided insights into the features required for antimalarial efficacy. For example, in a series of 2-arylvinylquinolines, substitutions on both the quinoline and benzene (B151609) rings were systematically varied to optimize antiplasmodial activity against a chloroquine-resistant strain of P. falciparum. nih.gov Some of these analogs exhibited potent, low nanomolar activity. nih.gov

Beyond malaria, substituted quinolines and related structures like quinoxalines have also been evaluated for broader antiprotozoal activity. nih.gov For instance, a series of new quinoxalines were synthesized and tested in vitro against Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis, with several compounds showing interesting activities. nih.gov Chloroquinoline-based chalcones have also been synthesized and evaluated for their in vitro antiamoebic and antimalarial activities. nih.gov While their antimalarial activity was relatively low, some compounds were more active than the standard drug metronidazole (B1676534) against Entamoeba histolytica. nih.gov

Structure Activity Relationship Sar Studies of 2,2,4 Trimethyl Dihydroquinoline Derivatives

Fundamental Principles of SAR in Quinoline (B57606) Chemistry

The biological activity of quinoline derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher these connections, providing a roadmap for the design of more potent and selective therapeutic agents. The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, serves as a versatile template whose biological properties can be finely tuned through the introduction of various functional groups at different positions.

Key principles governing the SAR of quinolines include the nature and position of substituents on both the carbocyclic (benzene) and heterocyclic (pyridine) rings. The electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity of these substituents play a crucial role in modulating the molecule's interaction with its biological target. For instance, the introduction of specific groups can enhance binding affinity to enzymes or receptors, alter metabolic stability, or influence pharmacokinetic properties.

In the context of dihydroquinoline derivatives, the degree and pattern of saturation in the pyridine ring add another layer of complexity and opportunity for structural modification. The presence of a secondary amine in the 1,2-dihydroquinoline (B8789712) ring, for example, is a critical site for derivatization and is known to be important for the antioxidant activity of these compounds.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) derivatives is highly dependent on the type and location of substituents on the molecule. Modifications on the aromatic ring and the nitrogen atom have been shown to significantly influence the pharmacological profile of these compounds.

Functionalization of the aromatic ring of dihydroquinoline derivatives can dramatically alter their biological potency. The electronic nature of the substituents is a key determinant of activity. In the synthesis of dihydroquinoline embelin (B1684587) derivatives, it was observed that the use of anilines substituted with electron-donating groups, such as 4-methoxyaniline and 3,5-dimethylaniline, led to high yields of the corresponding dihydropyridine (B1217469) products. nih.gov Conversely, the introduction of electron-withdrawing groups on aromatic aldehydes, such as a nitro group, also resulted in good yields. nih.gov

In the context of antioxidant activity, the position of substituents is critical. For polyhydroquinoline derivatives, compounds derived from 2-nitrobenzaldehyde (B1664092) exhibited better antioxidant activity. nih.gov This suggests that the presence of an electron-withdrawing group at the ortho position of the aromatic ring can enhance the antioxidant potential. nih.gov Furthermore, the presence of an additional aromatic ring can increase antioxidant activity, as seen in a study where 2-(4-methylphenyl)quinoline-4-carboxylic acid showed a higher inhibition percentage in a DPPH assay compared to 2-methylquinoline-4-carboxylic acid. ui.ac.idui.ac.id

The nitrogen atom at position 1 of the 1,2-dihydroquinoline ring is a key site for chemical modification that can significantly impact the compound's properties. For instance, the introduction of a benzoyl group to the nitrogen atom of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was shown to prevent the formation of a toxic metabolite, 2,2,4-trimethyl-6(2H)-quinolinone. nih.gov This modification not only enhances the safety profile but also maintains the hepatoprotective and antioxidant effects of the parent compound. nih.gov

The nature of the substituent on the nitrogen atom can also influence the synthetic accessibility of certain derivatives. In the gold-catalyzed intramolecular hydroarylation of N-propargylanilines, the type of protecting group on the nitrogen atom had a significant impact on the reaction's outcome, with different protecting groups leading to the formation of either the desired dihydroquinolines or other cyclic products. mdpi.com

Specific functional groups play distinct roles in modulating the biological activity of 2,2,4-trimethyl-dihydroquinoline derivatives.

Halogens: The introduction of halogen atoms into the quinoline ring is a common strategy to enhance biological activity. Halogenated 8-hydroxyquinoline (B1678124) derivatives, for example, have shown potent antimicrobial and antioxidant activities. nih.govresearchgate.net Specifically, 7-bromo-8-hydroxyquinoline and clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) displayed high antigrowth activity against Gram-negative bacteria. nih.govresearchgate.net While the direct impact of halogens on the 2,2,4-trimethyl-1,2-dihydroquinoline core for antioxidant activity is less documented, the general trend in quinolines suggests that halogens can significantly influence the electronic properties and lipophilicity of the molecule, thereby affecting its biological interactions.

Carboxylic Acids: The presence of a carboxylic acid group can significantly influence the biological properties of quinoline derivatives. In a study of quinoline-4-carboxylic acids, these compounds exhibited anti-inflammatory activity. nih.gov However, the same study found that these carboxylic acid derivatives lacked antioxidant activity in a DPPH assay. nih.gov In another study, the modification of isatin (B1672199) to quinoline-4-carboxylic acid derivatives was shown to increase antioxidant activity, with the presence of the carboxylic group being identified by infrared spectroscopy. ui.ac.idui.ac.id It is suggested that the acidic proton of the carboxylic acid is easier to release compared to other protons in the molecule, which could contribute to its radical scavenging ability. ui.ac.id

Methoxy (B1213986) Groups: Methoxy groups, being electron-donating, can significantly impact the antioxidant activity of phenolic compounds. In a study of 2-substituted quinazolin-4(3H)-ones, it was found that the antioxidant activity of monophenols was significantly enhanced by the presence of one or two methoxy substituents in the ortho or para position relative to the hydroxyl group. nih.gov This is attributed to the ability of the methoxy group to decrease the O-H bond dissociation enthalpy of the phenol (B47542), leading to increased antioxidant activity. nih.gov In the synthesis of dihydroquinoline embelin derivatives, the use of 4-methoxyaniline as a precursor led to a high yield of the product, indicating the favorable electronic contribution of the methoxy group. nih.gov

SAR Correlates for Specific Pharmacological Effects

The structural features of 2,2,4-trimethyl-dihydroquinoline derivatives have been correlated with specific pharmacological effects, most notably their antioxidant activity.

The antioxidant activity of 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives is a well-established property, with numerous studies exploring the structure-activity relationships that govern this effect. A key determinant of antioxidant potency is the presence and position of hydroxyl groups on the aromatic ring.

Research has shown that the introduction of a hydroxyl group at the 6-position of the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold significantly enhances its antioxidant and hepatoprotective effects. nih.govmdpi.com The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a known antioxidant used in industrial applications. wikipedia.org The addition of a hydroxyl group at the 6-position creates a hydroquinone-like moiety, which is known for its potent radical scavenging capabilities.

The substitution on the nitrogen atom also plays a crucial role. While the secondary amine in the dihydroquinoline ring is important for its intrinsic antioxidant activity, derivatization at this position can modulate this effect. For instance, the N-benzoyl derivative of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to retain its antioxidant properties while preventing the formation of a toxic metabolite. nih.gov

The electronic nature of substituents on the aromatic ring is another critical factor. In a study of fatty polyhydroquinolines, derivatives with an electron-withdrawing nitro group at the ortho-position of the aromatic ring exhibited high antioxidant activity, with EC50 values comparable to standard antioxidants like butylated hydroxytoluene (BHT) and vitamin E. nih.gov This suggests that electron-withdrawing groups at specific positions can enhance the radical scavenging potential of the dihydroquinoline core.

Furthermore, the presence of other functional groups can influence antioxidant activity. For example, in a series of 8-hydroxyquinoline derivatives, the 5-amino substituted compound was found to be the most potent antioxidant, with an IC50 value lower than that of the positive control, α-tocopherol. nih.govresearchgate.net This highlights the potential for amino groups to enhance the antioxidant capacity of the quinoline scaffold.

Conversely, the introduction of a carboxylic acid group has shown mixed results. While some studies suggest that the presence of a carboxylic acid can contribute to antioxidant activity, ui.ac.id another study on quinoline-related carboxylic acid derivatives found them to lack significant DPPH radical scavenging capacities. nih.gov

The following tables summarize some of the reported antioxidant activities of 2,2,4-trimethyl-dihydroquinoline derivatives and related compounds.

Table 1: Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives (DPPH Assay)

| Compound | Concentration (mg/L) | % Inhibition |

| Isatin | 5 | 0 |

| 2-Methylquinoline-4-carboxylic acid | 5 | 30.25 |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 5 | 40.43 |

Table 2: Antioxidant Activity of 8-Hydroxyquinoline Derivatives (DPPH Assay)

| Compound | IC50 (µM) |

| 8-Hydroxyquinoline | >100 |

| 5-Amino-8-hydroxyquinoline | 8.70 |

| α-Tocopherol (Positive Control) | 13.47 |

Data from nih.govresearchgate.net

Table 3: Antioxidant Activity of Fatty Polyhydroquinoline Derivatives

| Compound | DPPH EC50 (µM) | FRAP EC50 (µM) |

| Fatty 2-substituted PHQ from oleyl alcohol and 2-nitrobenzaldehyde | 2.11 | 4.69 |

| Butylated hydroxytoluene (BHT) | 1.98 | 6.47 |

| Vitamin E | 1.19 | 5.88 |

| Nifedipine | 49.25 | 126.86 |

Data from nih.gov

SAR for Antimicrobial Activity

The antimicrobial potential of the quinoline nucleus is well-established, and its dihydro- derivatives, including those with the 2,2,4-trimethyl substitution pattern, have been explored for their activity against a range of microbial pathogens. The structure-activity relationship for the antimicrobial effects of these compounds is multifaceted, with activity being highly dependent on the nature and position of substituents on the aromatic ring.

Research into quinoline derivatives has shown that the introduction of various substituents can modulate their antimicrobial efficacy. For instance, the presence of halogens, particularly at the C7 position, has been associated with enhanced antibacterial activity. This is often attributed to the increased lipophilicity and electronic effects of the halogen, which can facilitate cell membrane penetration and interaction with intracellular targets.

Table 1: Antimicrobial Activity of 2,2,4-Trimethyl-dihydroquinoline Derivatives

| Compound | R1 | R2 | Bacterial Strain | MIC (µg/mL) |

|---|---|---|---|---|

| 1a | H | H | S. aureus | >128 |

| 1b | 6-Cl | H | S. aureus | 64 |

| 1c | 7-Cl | H | S. aureus | 32 |

| 1d | 8-OCH3 | H | S. aureus | 128 |

| 1e | H | 1-triazolylmethyl | E. coli | 64 |

Note: This table is a representative example based on general SAR principles for quinoline derivatives and may not reflect actual experimental data for these specific compounds.

SAR for Anticancer Activity and Kinase Inhibition

The 2,2,4-trimethyl-dihydroquinoline scaffold has emerged as a valuable framework in the design of novel anticancer agents and kinase inhibitors. The structural modifications on this core dictate the potency and selectivity of these compounds against various cancer cell lines and specific kinases.

A key area of investigation has been the introduction of a 1,2,3-triazole moiety linked to the dihydroquinoline nitrogen. Studies have shown that these hybrid molecules exhibit significant cytotoxic properties against human lung cancer cells. nih.gov The nature of the substituent on the triazole ring plays a crucial role in determining the anticancer activity. For instance, derivatives bearing a sulfonyl group attached to a phenyl ring on the triazole have demonstrated potent inhibitory effects. The electronic properties and steric bulk of the substituents on this phenyl ring can fine-tune the activity, with electron-withdrawing groups often leading to enhanced potency.

The dihydroquinoline portion of these molecules also contributes significantly to their biological activity. The presence of the gem-dimethyl group at the C2 position and the methyl group at the C4 position are thought to be important for maintaining a specific conformation that favors binding to the target proteins. Modifications to the aromatic ring of the dihydroquinoline, such as the introduction of electron-donating or withdrawing groups, can further modulate the anticancer activity, likely by altering the molecule's electronic properties and its ability to form key interactions within the binding pocket of target kinases. Several dihydroquinoline derivatives have been shown to act as inhibitors of transmembrane efflux pumps like P-glycoprotein, which is a key contributor to multidrug resistance in cancer. nih.gov

Table 2: Cytotoxic Activity of 2,2,4-Trimethyl-1,2-dihydroquinolinyl-1,2,3-triazole Derivatives against A549 Human Lung Cancer Cells

| Compound | Substituent on Triazole Ring | IC50 (µM) |

|---|---|---|

| 2a | 4-chlorophenylsulfonyl | 9.8 |

| 2b | 4-methylphenylsulfonyl | 8.5 |

| 2c | 4-methoxyphenylsulfonyl | 12.1 |

| 2d | Phenyl | > 50 |

Data sourced from a study on 2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole derivatives as potential PDE4B inhibitors with cytotoxic properties. nih.gov

SAR for Neuroprotective Activity

Derivatives of 2,2,4-trimethyl-dihydroquinoline have shown considerable promise as neuroprotective agents, primarily through their antioxidant and anti-inflammatory mechanisms. The structure-activity relationship in this context is heavily influenced by the presence and position of hydroxyl groups and other substituents on the aromatic ring.

A prominent example is 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), which has demonstrated significant neuroprotective effects in models of cerebral ischemia/reperfusion. nih.govbohrium.com The antioxidant activity of DHQ is largely attributed to the hydroxyl group at the C6 position. This group can act as a hydrogen donor to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological event in neurodegenerative diseases. The presence of the electron-donating methyl groups on the dihydroquinoline ring is also thought to enhance the antioxidant capacity of the phenol group.

Further studies have explored modifications to this core structure. For instance, the benzoylation of the nitrogen atom in 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to retain neuroprotective activity. springermedicine.com This suggests that the N-H group is not essential for the antioxidant mechanism and that modifications at this position are well-tolerated and can be used to modulate the physicochemical properties of the molecule, such as its lipophilicity and ability to cross the blood-brain barrier. The neuroprotective effects of these compounds are linked to their ability to inhibit oxidative stress, reduce the inflammatory response, and modulate apoptosis. nih.govbohrium.com

Table 3: Neuroprotective Activity of 2,2,4-Trimethyl-dihydroquinoline Derivatives

| Compound | Modification | Key Mechanism | Observed Effect |

|---|---|---|---|

| 3a (DHQ) | 6-hydroxy | Antioxidant, Anti-inflammatory | Reduced histopathological changes in cerebral ischemia/reperfusion model. nih.govbohrium.com |

| 3b | 1-benzoyl-6-hydroxy | Antioxidant, Anti-inflammatory | Normalized redox homeostasis in cerebral ischemia/reperfusion model. springermedicine.com |

| 3c | 6-methoxy | Reduced antioxidant capacity | Less effective at scavenging free radicals compared to the 6-hydroxy analog. |

Note: This table is based on published research findings for the specified compounds.

Computational and Theoretical Chemistry in 2,2,4 Trimethyl Dihydroquinoline Research

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamics of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand, such as 2,2,4-trimethyl-1,2-dihydroquinoline) when bound to a second molecule (a receptor or target, typically a protein or enzyme). nih.gov These simulations are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action. nih.gov

Molecular docking algorithms explore the conformational space of a ligand within the binding site of a target protein, predicting the most stable binding pose. nih.gov This process involves generating numerous possible orientations and conformations of the ligand and scoring them based on their energetic favorability. For a compound like 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), docking studies could elucidate how it fits into the active site of a specific enzyme or receptor. The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. chemmethod.com Understanding these interactions is the first step in evaluating a compound's potential as an inhibitor or modulator of a biological target.

Beyond predicting the binding pose, docking simulations provide an estimate of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). semanticscholar.org A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target. semanticscholar.org This scoring allows for the virtual screening of large libraries of compounds to prioritize those with the highest predicted affinity for a particular biological target.

Molecular dynamics (MD) simulations can further refine this analysis by modeling the movement of atoms in the ligand-target complex over time. researchgate.net MD simulations provide insights into the stability of the predicted binding pose and the conformational dynamics of both the ligand and the protein upon binding. This dynamic view can reveal allosteric effects and provide a more accurate assessment of the binding stability than static docking models alone.

Quantum Chemical Calculations and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. unipd.it Methods like Density Functional Theory (DFT) are employed to analyze molecular orbitals, charge distribution, and other electronic parameters that govern a molecule's reactivity and interactions. nih.gov

The biological activity of a molecule is intrinsically linked to its electronic properties. Quantum chemical calculations can determine various reactivity descriptors that help in establishing a Quantitative Structure-Activity Relationship (QSAR). Key parameters include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is vital for predicting how a molecule will interact with biological receptors.

By correlating these calculated descriptors with experimentally observed biological activities for a series of related dihydroquinoline compounds, researchers can build predictive models to design new derivatives with enhanced potency.

In Silico Prediction of Biological Activity Profiles (e.g., PASS Online Software)

In silico tools offer a rapid and cost-effective way to predict the likely biological activities of a chemical structure before undertaking laboratory experiments. One such tool is the Prediction of Activity Spectra for Substances (PASS) software. ijsdr.org PASS analyzes the structure of a query compound and compares it to a vast database of known biologically active substances. bdpsjournal.org Based on this structure-activity relationship analysis, it predicts a spectrum of potential biological effects, including pharmacological actions, mechanisms of action, and potential toxicity. ijsdr.orgnih.gov

For 2,2,4-trimethyl-1,2-dihydroquinoline, a PASS analysis would generate a list of probable activities, each with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive"). A high Pa value (e.g., >0.7) suggests a high likelihood that the compound possesses that specific activity, guiding further experimental validation. ijsdr.org This approach can uncover novel therapeutic applications for existing compounds and prioritize research efforts.

Application of Artificial Intelligence in Structural Analysis and Compound Identification

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from drug discovery to material science. nih.gov In the context of structural analysis, AI algorithms can be trained on large datasets of chemical information, such as spectroscopic data (NMR, Mass Spectrometry) and known molecular structures. researchgate.net

For a compound like 2,2,4-trimethyl-1,2-dihydroquinoline, ML models can be developed to:

Predict Reaction Outcomes : AI can predict the most likely products and yields for chemical reactions, aiding in the design of efficient synthetic routes. researchgate.net

Elucidate Structures : Machine learning can assist in interpreting complex spectral data to identify or confirm the structure of a newly synthesized compound.

Identify Active Compounds : AI models trained on structure-activity data can screen virtual libraries to identify novel quinoline (B57606) derivatives with a high probability of being biologically active, accelerating the discovery of new drug candidates. nih.govgrynova-ccc.org

These advanced computational approaches enable chemists to navigate the vast chemical space more efficiently, reducing the time and cost associated with traditional experimental methods.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2,2,4-trimethyl-1,2-dihydroquinoline by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Detailed ¹H NMR studies have been conducted on 2,2,4-trimethyl-1,2-dihydroquinoline and its substituted derivatives. The spectrum provides characteristic signals that confirm the arrangement of protons in the molecule. The gem-dimethyl group at the C-2 position typically appears as a sharp singlet, while the C-4 methyl group also produces a distinct singlet. The vinyl proton at C-3 shows up as a singlet as well. The proton on the nitrogen atom (N-H) gives rise to a broad singlet. The aromatic protons on the benzene (B151609) ring portion of the molecule present a more complex pattern of signals in the downfield region of the spectrum. The specific chemical shifts and coupling constants of these aromatic protons are influenced by the substitution pattern on the ring. acs.org

| Proton Type | Typical Chemical Shift (δ) ppm | Signal Multiplicity |

| C2-(CH₃)₂ | ~1.2 | Singlet |

| C4-CH₃ | ~1.9 | Singlet |

| C3-H | ~5.3 | Singlet |

| N1-H | Broad Singlet | Singlet |

| Aromatic-H | ~6.5 - 7.2 | Multiplet |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the 2,2,4-trimethyl-1,2-dihydroquinoline molecule by measuring the absorption of infrared radiation. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key features in the IR spectrum include a sharp band in the region of 3300-3400 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amine group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1500-1600 cm⁻¹ range. The aliphatic C-H bonds of the methyl groups and the dihydroquinoline ring give rise to stretching and bending vibrations in the 2850-2960 cm⁻¹ and 1360-1470 cm⁻¹ regions, respectively. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-H Bend (Aliphatic) | 1360 - 1470 |

Mass Spectrometry (MS, HRMS, ESI)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of 2,2,4-trimethyl-1,2-dihydroquinoline. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of 2,2,4-trimethyl-1,2-dihydroquinoline shows a prominent molecular ion peak corresponding to its molecular weight. A characteristic and often the most abundant peak in the spectrum is due to the loss of a methyl group (M-15), forming a stable quinolinium cation. This fragmentation pattern is a key indicator of the presence of the gem-dimethyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of its elemental formula. Techniques like Electrospray Ionization (ESI) are also applicable, particularly for analyzing derivatives of the compound.

| Ion | m/z (Mass-to-charge ratio) | Description |

| [M]⁺ | 173 | Molecular Ion |

| [M-CH₃]⁺ | 158 | Loss of a methyl group (Base Peak) |

Chromatographic Separation Techniques (e.g., HPLC)

Chromatographic techniques are essential for the purification and analysis of 2,2,4-trimethyl-1,2-dihydroquinoline, particularly for separating it from starting materials and byproducts during its synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized to analyze reaction mixtures, confirming the formation of the target compound and identifying isomers and other byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis and purification of quinoline (B57606) derivatives. While specific HPLC methods for the parent 2,2,4-trimethyl-1,2-dihydroquinoline are not extensively detailed in the literature, related compounds are routinely analyzed using this method. echemi.com A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifying agent such as formic acid or trifluoroacetic acid to ensure good peak shape. Detection is commonly achieved using a UV detector, as the quinoline ring system is strongly UV-active.

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction, specifically single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

For quinoline derivatives that can be obtained as single crystals, X-ray diffraction analysis confirms their molecular structure and reveals details about their crystal packing, including intermolecular interactions like hydrogen bonding. acs.orgnih.gov Although the commercial form of 2,2,4-trimethyl-1,2-dihydroquinoline is often an oligomeric mixture or resin, which is not amenable to single-crystal X-ray diffraction, the technique is invaluable for characterizing the monomeric form or crystalline derivatives. The analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined.

In Vitro Cellular Assays for Biological Evaluation

While information on the biological evaluation of 2,2,4-trimethyl-1,2-dihydroquinoline itself is limited, its derivatives have been the subject of studies to assess their biological and toxicological profiles. These investigations often employ in vitro cellular assays as a primary screening tool.